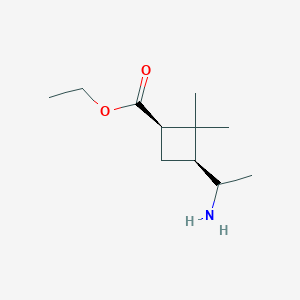
Ethyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate, commonly known as ethyl cyclobutane carboxylate, is a cyclic amino acid derivative that has been studied for its potential applications in medicinal chemistry. This compound is of interest due to its unique structure and potential biological activity. In
作用机制
The exact mechanism of action of ethyl cyclobutane carboxylate is still under investigation. However, it is believed to act through modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. It may also interact with other neurotransmitter systems, such as the opioid and serotonin systems. Additionally, it has been shown to inhibit the activity of DPP-4, which may contribute to its potential antidiabetic effects.
Biochemical and Physiological Effects:
Ethyl cyclobutane carboxylate has been shown to exhibit a range of biochemical and physiological effects. In animal models, it has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been investigated for its potential antidiabetic effects through inhibition of DPP-4. Additionally, it has been shown to modulate the GABAergic system, which may contribute to its potential anxiolytic and sedative effects.
实验室实验的优点和局限性
One advantage of ethyl cyclobutane carboxylate is its unique structure, which may confer specific biological activity. Additionally, it has been shown to exhibit a range of pharmacological effects, which may make it a useful tool for investigating various physiological processes. However, one limitation is its relatively low solubility in water, which may make it difficult to work with in certain experiments. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for research on ethyl cyclobutane carboxylate. One area of interest is its potential as a DPP-4 inhibitor for the treatment of type 2 diabetes. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications. It may also be of interest to investigate its potential as a modulator of the GABAergic system for the treatment of anxiety and other neurological disorders. Overall, ethyl cyclobutane carboxylate is a compound with unique properties and potential applications in medicinal chemistry.
合成方法
The synthesis of ethyl cyclobutane carboxylate can be achieved through a multistep process involving the reaction of various starting materials. One common method involves the condensation of 2-methyl-2-butene-1,4-diol with ethyl glycinate hydrochloride in the presence of sodium hydroxide to form the corresponding cyclobutane carboxylic acid. This intermediate can then be converted to the desired ethyl ester through esterification with ethanol and sulfuric acid. The final product can be purified through recrystallization or chromatography.
科学研究应用
Ethyl cyclobutane carboxylate has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Additionally, it has been investigated as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. DPP-4 inhibitors are a class of drugs used in the treatment of type 2 diabetes.
属性
IUPAC Name |
ethyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-5-14-10(13)9-6-8(7(2)12)11(9,3)4/h7-9H,5-6,12H2,1-4H3/t7?,8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDLWSYPINBOKS-ASODMVGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1(C)C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](C1(C)C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


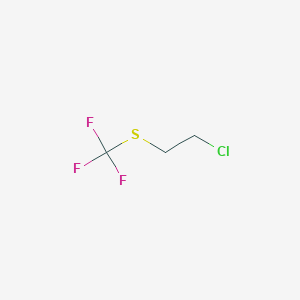
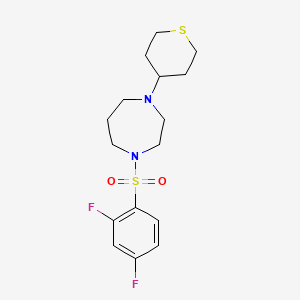
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2768903.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2768904.png)
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile](/img/structure/B2768905.png)
![methyl N-methyl-N-[4-(3,4,5,6-tetrachloropyridine-2-amido)phenyl]carbamate](/img/structure/B2768907.png)
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2768909.png)
![Methyl 4-(2-{2-[(4-methoxyanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2768911.png)
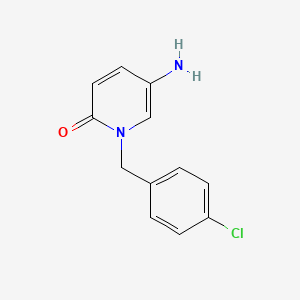
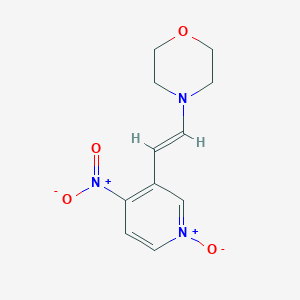
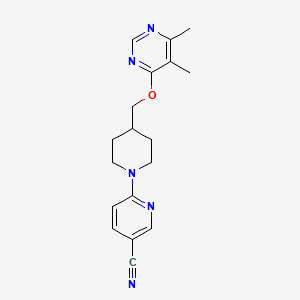

![N-(3-ethylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2768920.png)